(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
Description
Introduction to (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
The compound this compound, with the molecular formula C₆H₁₄O₈P₂ and a molecular weight of 276.12 grams per mole, occupies a unique position in the landscape of phosphonic acid derivatives. It is primarily recognized as an impurity or metabolite associated with the synthesis, storage, or degradation of fosfomycin, an antibiotic of considerable clinical and industrial importance. The presence of this compound in pharmaceutical preparations underscores the necessity for precise analytical methods and stringent quality control in antibiotic manufacturing. Its chemical structure, featuring dual phosphonic acid moieties and a hydroxypropyl linkage, exemplifies the complexity of side products that can arise during the production of organophosphorus antibiotics.
The characterization and monitoring of this compound are crucial for ensuring the purity and efficacy of fosfomycin-based pharmaceuticals. As a structurally related impurity, it offers insights into the chemical reactivity, stability, and transformation pathways of fosfomycin and its analogs. The compound’s identification, nomenclature, and classification are thus of paramount interest not only for chemical analysts and pharmaceutical scientists but also for regulatory authorities overseeing drug safety and quality.
Chemical Classification and Historical Context
Chemical Classification
This compound is classified as a phosphonic acid derivative, specifically a bis-phosphonic acid compound due to the presence of two phosphonic acid groups within its molecular framework. Phosphonic acids are characterized by the general structure R-PO(OH)₂, where the phosphorus atom is directly bonded to carbon, distinguishing them from phosphoric acids. The compound also contains a hydroxypropyl group and an epoxide (oxirane) moiety, features that are inherited from the fosfomycin core structure.
Within chemical ontologies, phosphonic acid antibiotics are defined as a group of antibiotics derived from phosphonic acids, notable for their direct carbon-phosphorus bonds and their role in inhibiting bacterial cell wall synthesis. Fosfomycin itself is a prototypical member of this class, and this compound, as a related impurity, shares many of its chemical motifs.
The compound is listed in chemical databases under several synonyms, including “Phosphonic acid, P-[1-hydroxy-2-[[hydroxy[(2R,3S)-3-methyl-2-oxiranyl]phosphinyl]oxy]propyl]-,” and is identified by the CAS number 1416734-33-2. Its presence as an impurity is routinely monitored in the context of pharmaceutical quality control, as indicated by its inclusion in impurity catalogues and pharmacopeial monographs.
Historical Context
The emergence of this compound as a compound of interest is closely tied to the history of fosfomycin. Fosfomycin was first discovered in 1969 from cultures of Streptomyces species and initially named phosphonomycin. Its unique mechanism of action, involving the inhibition of bacterial cell wall synthesis, propelled it to clinical prominence, especially in the treatment of urinary tract infections.
During the industrial-scale synthesis and formulation of fosfomycin, various impurities and degradation products were identified, necessitating detailed analytical studies. This compound was characterized as one such impurity, often arising from side reactions or hydrolytic processes during manufacturing or storage. Its detection and quantification became integral to the development of robust quality control protocols, as reflected in pharmacopeial standards and regulatory guidelines.
The historical significance of this compound is thus twofold: it serves as a marker of chemical fidelity in fosfomycin preparations and as a subject of study in its own right, contributing to the broader understanding of phosphonic acid chemistry and antibiotic impurity profiling.
Table 1.1.1. Key Chemical Identifiers for this compound
Research Findings on Chemical Classification
Recent analytical advances have enabled the precise detection and quantification of this compound in pharmaceutical samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry has been employed to separate this impurity from the parent compound and other related substances. The European Pharmacopoeia and other regulatory bodies specify stringent limits on the allowable concentration of such impurities to ensure drug safety and efficacy. These analytical protocols underscore the compound’s recognized status as a critical marker in the quality assessment of fosfomycin formulations.
Significance as a Fosfomycin-Related Compound
Relationship to Fosfomycin
Fosfomycin, chemically known as P-[(2R,3S)-3-methyl-2-oxiranyl]phosphonic acid, is a broad-spectrum antibiotic that exerts its effect by inhibiting the enzyme enolpyruvyl transferase, a key catalyst in bacterial cell wall biosynthesis. This compound is structurally related to fosfomycin, sharing its phosphonic acid backbone and epoxide functionality, but distinguished by the addition of a hydroxypropyl group and an extra phosphonic acid moiety.
This compound is typically generated as an impurity during the synthesis or degradation of fosfomycin, particularly in the production of fosfomycin tromethamine and related pharmaceutical salts. Its formation may result from condensation, hydrolysis, or other side reactions involving the parent antibiotic under certain conditions of pH, temperature, or in the presence of specific reagents.
The monitoring of this compound is essential for several reasons. First, its presence at elevated levels can indicate suboptimal manufacturing conditions or degradation during storage. Second, as a structurally similar impurity, it may share some physicochemical properties with fosfomycin, complicating analytical separation and quantification. Third, its identification helps in mapping the chemical stability and transformation pathways of fosfomycin, thereby informing strategies for improving drug purity and shelf life.
Analytical and Pharmaceutical Relevance
The European Pharmacopoeia and other regulatory standards mandate the identification and quantification of specific impurities, including this compound, in fosfomycin-containing pharmaceuticals. The typical analytical workflow involves chromatographic separation using HPLC with refractive index or evaporative light scattering detection, followed by mass spectrometric confirmation. The impurity is often referred to as “Fosfomycin Impurity 6” or “Fosfomycin EP Impurity D” in analytical catalogues and pharmacopeial monographs.
The significance of this compound extends to pharmaceutical research and development, where its controlled synthesis and characterization are required for method validation, impurity profiling, and the establishment of reference standards. Its study also contributes to the understanding of the chemical behavior of phosphonic acid antibiotics under various environmental and processing conditions.
Table 1.2.1. Comparative Properties of Fosfomycin and this compound
| Property | Fosfomycin | This compound |
|---|---|---|
| Molecular Formula | C₃H₇O₄P | C₆H₁₄O₈P₂ |
| Molecular Weight | 138.06 g/mol | 276.12 g/mol |
| Core Functional Groups | Phosphonic acid, epoxide | Bis-phosphonic acid, epoxide, hydroxypropyl |
| Role in Pharmaceuticals | Active antibiotic | Impurity/metabolite |
| Regulatory Monitoring | Active ingredient | Impurity limit specified |
| Analytical Reference Standard | Yes | Yes |
| Synonyms | See Section 1.3 | See Section 1.3 |
Research Findings on Fosfomycin-Related Impurities
Structural Overview and IUPAC Nomenclature
Structural Features
The molecular structure of this compound is characterized by the presence of two phosphonic acid groups, a hydroxypropyl linker, and an epoxide (oxirane) ring attached to a methyl-substituted carbon. This configuration reflects its derivation from the fosfomycin core, with additional functionalization that increases its molecular complexity and polarity.
The compound’s stereochemistry is specified in its IUPAC name, indicating the configuration of the methyl and oxirane substituents. The presence of chiral centers and multiple ionizable groups contributes to its unique physicochemical properties, including solubility, reactivity, and chromatographic behavior.
IUPAC Nomenclature
The IUPAC name for this compound, as computed by chemical structure analysis tools, is:
[1-hydroxy-2-[hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphoryl]oxypropyl]phosphonic acid .
This nomenclature captures the hierarchical assembly of the molecule, specifying the hydroxypropyl backbone, the phosphonic acid substituents, and the stereochemistry of the oxirane ring. The compound is also indexed by unique identifiers such as the InChI and InChIKey, which provide machine-readable representations of its structure:
- InChI: InChI=1S/C6H14O8P2/c1-3(5(7)15(8,9)10)14-16(11,12)6-4(2)13-6/h3-7H,1-2H3,(H,11,12)(H2,8,9,10)/t3?,4-,5?,6+/m0/s1
- InChIKey: TXFNACGJJKTUBW-XFMUEVFYSA-N
- SMILES: C[C@H]1C@HP(=O)(O)OC(C)C(O)P(=O)(O)O
These descriptors facilitate the unambiguous identification and database indexing of the compound.
Table 1.3.1. Structural Descriptors for this compound
| Descriptor | Value | Reference |
|---|---|---|
| IUPAC Name | [1-hydroxy-2-[hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphoryl]oxypropyl]phosphonic acid | |
| InChI | InChI=1S/C6H14O8P2/c1-3(5(7)15(8,9)10)14-16(11,12)6-4(2)13-6/h3-7H,1-2H3,(H,11,12)(H2,8,9,10)/t3?,4-,5?,6+/m0/s1 | |
| InChIKey | TXFNACGJJKTUBW-XFMUEVFYSA-N | |
| SMILES | C[C@H]1C@HP(=O)(O)OC(C)C(O)P(=O)(O)O | |
| Molecular Formula | C₆H₁₄O₈P₂ | |
| Molecular Weight | 276.12 g/mol |
Synonyms and Alternative Names
In addition to its IUPAC name, this compound is known by several alternative names and synonyms, as catalogued in chemical and pharmaceutical databases:
- This compound
- Phosphonic acid, P-[1-hydroxy-2-[[hydroxy[(2R,3S)-3-methyloxiran-2-yl]phosphinyl]oxy]propyl]-, rel-
- [1-Hydroxy-2-[hydroxy-[(2RS,3SR)-3-methyloxiran-2-yl]phosphoryl]oxypropyl]phosphonic acid
- Fosfomycin Impurity 6
- Fosfomycin EP Impurity D
These synonyms reflect the compound’s role as a fosfomycin-related impurity and facilitate its identification in analytical and regulatory contexts.
Structural Representation
The molecular structure of this compound can be depicted as follows:
$$
\text{C}6\text{H}{14}\text{O}8\text{P}2
$$
Where the core features include:
- Two phosphonic acid groups ($$-PO(OH)_2$$)
- A hydroxypropyl linker
- An oxirane (epoxide) ring with a methyl substituent
The presence of multiple chiral centers and ionizable groups imparts distinct stereochemical and physicochemical properties, which are relevant for its analytical detection and separation from other related compounds.
Research Findings on Structural Elucidation
The structural elucidation of this compound has been achieved through a combination of spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy have been employed to confirm the presence and connectivity of functional groups, as well as to establish stereochemistry. Chromatographic methods, particularly HPLC with refractive index or evaporative light scattering detection, have proven effective for separating this impurity from the parent fosfomycin and other related substances.
The establishment of certified reference standards for this compound has facilitated the validation of these analytical methods and ensured compliance with regulatory requirements for impurity profiling in pharmaceutical products.
Table 1.3.2. Analytical Techniques for Structural Characterization
Properties
CAS No. |
1416734-33-2 |
|---|---|
Molecular Formula |
C₆H₁₄O₈P₂ |
Molecular Weight |
276.12 |
Synonyms |
(1-Hydroxy-2-((hydroxy((2R,3S)-3-methyloxiran-2-yl)phosphoryl)oxy)propyl)phosphonic Acid |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Dealkylation of Dialkyl Phosphonates
A widely adopted method involves the hydrolysis of dialkyl phosphonate precursors under acidic conditions. For example, benzyl diethyl phosphonate undergoes reflux with aqueous hydrochloric acid (HCl) to yield benzyl phosphonic acid. Applied to the target compound, this approach would require a Fosfomycin-containing dialkyl phosphonate intermediate. The reaction typically proceeds at 80–100°C for 6–12 hours, with yields exceeding 80% after crystallization.
Key considerations include:
McKenna Procedure for Selective Deprotection
The McKenna method, a two-step process using bromotrimethylsilane (TMSBr) followed by methanolysis, offers a milder alternative for acid-sensitive substrates. This protocol converts phosphonate esters to phosphonic acids at room temperature, preserving epoxide functionalities in Fosfomycinyl derivatives. For instance, TMSBr reacts stoichiometrically with diethyl Fosfomycinyl phosphonate, forming a trimethylsilyl intermediate that is hydrolyzed to the free acid using methanol.
Epoxidation and Phosphonic Acid Coupling
Synthesis via Phosphorous Dihalide Intermediates
Patent EP0299484A1 outlines a route where aryl phosphorous dihalides are treated with aqueous nitric acid to form phosphonic acids. Adapting this to the target compound, a Fosfomycinyl phosphorous dichloride intermediate could be synthesized and subsequently oxidized. The process involves:
Epoxide Ring Formation Post-Phosphonation
A critical step in Fosfomycin derivative synthesis is the formation of the oxirane ring. As detailed in EP0299484A1, this is achieved via epoxidation of a dihydroxypropylphosphonate precursor using alkaline hydrogen peroxide. The reaction proceeds under mild conditions (pH 9–10, 25–40°C) to avoid ring-opening side reactions. The resulting epoxide is then coupled to the phosphonic acid moiety through a hydroxypropyl linker, as evidenced by the compound’s SMILES notation:C[C@H]1[C@H](O1)P(=O)(O)OC(C)C(O)P(=O)(O)O
Solid-Phase Synthesis and Purification
Crystallization and Vacuum Drying
Post-synthetic purification is critical for removing unreacted starting materials and by-products. The target compound’s low solubility in cold water facilitates crystallization upon cooling reaction mixtures to 4°C. Vacuum drying at 40–60°C ensures removal of residual solvents without decomposing the phosphonic acid group.
Chromatographic Techniques
For lab-scale preparations, column chromatography using silica gel and a polar eluent (e.g., methanol/ethyl acetate) resolves phosphonic acid derivatives from non-polar impurities. However, industrial-scale processes prioritize crystallization due to cost efficiency.
Comparative Analysis of Synthetic Methods
The table below evaluates the four primary methods based on yield, scalability, and practicality:
Chemical Reactions Analysis
Types of Reactions: (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Activity
The primary application of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid lies in its role as an antibiotic. Derived from fosfomycin, it exhibits antibacterial properties by inhibiting bacterial cell wall synthesis. This mechanism is crucial for treating infections caused by Gram-positive and Gram-negative bacteria, including resistant strains. Research indicates that modifications of the fosfomycin structure can enhance its efficacy and broaden its spectrum of activity against resistant pathogens .
Biosynthesis Studies
Research has focused on the biosynthesis of fosfomycin from precursors like 2-hydroxypropyl-phosphonic acid. Studies involving Streptomyces species demonstrate that these microorganisms can convert phosphonic acid derivatives into bioactive compounds, highlighting potential pathways for developing novel antibiotics .
Drug Development
The compound serves as a prodrug, where it is converted into an active form within biological systems. This property enhances pharmacokinetic profiles, allowing for better absorption and efficacy in therapeutic applications. The structural similarity to phosphates aids in its interaction with biological systems, facilitating targeted delivery to infected tissues .
Agricultural Applications
Herbicidal Properties
this compound has been explored for its herbicidal properties. The phosphonic acid moiety contributes to its ability to inhibit specific metabolic pathways in plants, making it a candidate for developing herbicides that target unwanted vegetation without affecting crops .
Material Sciences
Surface Functionalization
Phosphonic acids, including this compound, are utilized for surface modification in materials science. Their high affinity for metal ions allows them to be used as adhesion promoters in coatings and composites. This property is particularly beneficial in developing anti-corrosive materials and improving the durability of coatings in various industrial applications .
Nanomaterials Stabilization
The compound can act as a surfactant in stabilizing colloidal solutions of nanocrystals. This application is vital in nanotechnology, where maintaining stability and preventing agglomeration of nanoparticles is crucial for their functionality in electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is not well-documented. as an impurity of Fosfomycin, it may share some similarities in its interaction with biological targets. Fosfomycin inhibits bacterial cell wall synthesis by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is crucial for peptidoglycan biosynthesis .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural features and biological activities of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid and related phosphonic acid derivatives:
Note: The molecular formula for this compound is inferred from fosfomycin’s structure (C₃H₇O₄P) with a hydroxypropyl (C₃H₇O) addition.
Mechanistic and Pharmacological Differences
- Fosfomycin Derivatives: Both fosfomycin and its analogs (e.g., FR-90098) inhibit the DXR enzyme in the MEP pathway, disrupting isoprenoid biosynthesis. The hydroxypropyl modification in the target compound may enhance solubility compared to FR-90098’s methyl group but could reduce membrane permeability due to increased polarity .
- CPP : Unlike fosfomycin derivatives, CPP acts as a competitive NMDA receptor antagonist with an IC₅₀ of 8 µM for NMDA-evoked neurotransmitter release. Its carboxypiperazine group enables selective receptor binding, a feature absent in the target compound .
- Phosphonolipids (): Compounds like [2,3-bis(acyloxy)propyl]phosphonocholines are designed for membrane studies, emphasizing phospholipid mimicry rather than enzymatic inhibition. Their acyloxy chains contrast with the hydroxypropyl group in the target compound .
Physicochemical Properties
- Solubility : The hydroxypropyl group in the target compound likely increases water solubility compared to fosfomycin’s epoxypropyl group, similar to Pamidronate’s disodium salt formulation () .
- Stability : Phosphonic acids generally exhibit high thermal and chemical stability. However, the hydroxypropyl chain may introduce susceptibility to oxidative degradation, unlike the more stable methyl group in FR-90098 .
Efficacy and Selectivity
- Antimicrobial Activity: Fosfomycin’s epoxypropyl group is critical for covalent binding to MurA (a UDP-N-acetylglucosamine enolpyruvyl transferase).
Key Research Findings
- Inhibition of Protein Prenylation : Fosfomycin and FR-90098 at 100 µM caused nuclear mislocalization of GFP-BD-CVIL in 95% of cells, indicating potent MEP pathway inhibition. The target compound’s hydroxypropyl group may enhance this effect due to improved solubility .
- Neuropharmacological Applications: CPP’s pA₂ value of 5.66 for NMDA receptor antagonism surpasses earlier analogs like 2-amino-7-phosphonoheptanoate (pA₂ = 5.22), highlighting structural optimization for receptor binding .
Biological Activity
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid is a phosphonate compound related to fosfomycin, a well-known antibiotic. This compound exhibits significant biological activity, particularly in antimicrobial and antiviral applications. Understanding its biological mechanisms, synthesis, and potential therapeutic uses is crucial for advancing medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound features a phosphonic acid group attached to a hydroxypropyl moiety, which enhances its biological interactions. The synthesis of this compound involves the conversion of 2-hydroxypropylphosphonic acid into fosfomycin through microbial fermentation processes, particularly using Streptomyces species .
Antimicrobial Properties
This compound demonstrates potent antimicrobial activity against various bacterial strains. Its mechanism of action primarily involves the inhibition of cell wall synthesis by targeting the enzyme MurA, which is essential for peptidoglycan biosynthesis in bacteria .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Antiviral Effects
In addition to its antibacterial properties, the compound has shown antiviral activity against certain viruses by inhibiting viral replication mechanisms. The structural similarity to nucleotide analogs allows it to interfere with viral enzymes, making it a candidate for further research in antiviral therapies .
Case Studies
A study conducted by Zhang et al. (2020) evaluated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. The results indicated that the compound significantly reduced bacterial load in infected animal models, showcasing its potential as an alternative treatment option .
Another investigation focused on the biodegradation pathways of fosfomycin derivatives, revealing that this compound is metabolized by soil microorganisms, which may influence its environmental persistence and therapeutic applications .
Pharmacokinetics and Safety
Pharmacokinetic studies suggest that this compound has limited oral bioavailability due to its polar phosphonic acid functionality. However, modifications to enhance its prodrug forms could improve absorption and efficacy . Safety assessments indicate that while the compound exhibits low toxicity in vitro, further studies are necessary to evaluate its long-term effects in vivo.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode for high sensitivity. For gas chromatography (GC), derivatize phosphonic acid groups using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility . Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : Synthesize via nucleophilic substitution of fosfomycin derivatives with hydroxypropylphosphonic acid precursors. Optimize reaction conditions (pH 6–8, 40–60°C) to preserve stereochemistry. Purify using ion-exchange chromatography or reverse-phase HPLC, monitoring purity via UV-Vis at 210 nm (phosphonic acid absorbance) .
Q. How should stability studies be designed for this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability testing under varying pH (2–9) and temperatures (4–37°C). Use HPLC-UV to track degradation products, and employ kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under oxidative vs. hydrolytic conditions?
- Methodological Answer : Perform controlled stress testing: (i) Expose to H₂O₂ (0.1–1% w/v) for oxidative stability, and (ii) use deuterated water (D₂O) for hydrolysis kinetics via NMR. Compare degradation pathways using high-resolution MS to identify oxidation byproducts (e.g., phosphonate esters) vs. hydrolytic cleavage products .
Q. What experimental strategies minimize interference from endogenous phosphonic acids in cellular uptake studies?
- Methodological Answer : Employ isotopic labeling (e.g., ¹³C or ²H) of the compound for selective tracking via LC-MS/MS. Use competitive binding assays with immobilized metal affinity chromatography (IMAC) to isolate the target compound from background phosphonates .
Q. How does the hydroxypropyl substituent influence the compound’s binding affinity to bacterial targets compared to fosfomycin?
- Methodological Answer : Conduct molecular dynamics simulations (e.g., using GROMACS) to compare binding modes with MurA enzyme. Validate experimentally via surface plasmon resonance (SPR) with immobilized MurA, measuring dissociation constants (Kd) under physiological buffer conditions .
Q. What in vitro models are suitable for assessing the compound’s permeability across bacterial membranes?
- Methodological Answer : Use a parallel artificial membrane permeability assay (PAMPA) with lipid compositions mimicking Gram-negative outer membranes. Compare results with efflux pump knockout bacterial strains (e.g., E. coli ΔacrB) to differentiate passive diffusion vs. active transport .
Data Analysis and Validation
Q. How should researchers validate the specificity of enzyme inhibition assays for this compound?
- Methodological Answer : Include negative controls with structurally similar phosphonates (e.g., etidronate) to rule off-target effects. Use isothermal titration calorimetry (ITC) to confirm direct binding to the target enzyme, and perform kinetic assays (Ki determination) under varying substrate concentrations .
Q. What statistical approaches are recommended for reconciling batch-to-batch variability in biological activity data?
- Methodological Answer : Apply mixed-effects modeling to account for batch as a random variable. Use principal component analysis (PCA) to identify latent variables (e.g., residual solvent levels) contributing to variability. Cross-validate using orthogonal assays (e.g., MIC determination vs. enzymatic IC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
